An In-Depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid
An In-Depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a chiral building block of significant interest in modern peptide synthesis and drug discovery. We will delve into its chemical identity, stereoselective synthesis, physicochemical properties, and critical applications, offering field-proven insights into its utility.
Introduction: The Strategic Importance of a Non-Canonical Amino Acid
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of valine, belongs to the class of β-hydroxy-α-amino acids. These non-proteinogenic amino acids are pivotal in medicinal chemistry for their ability to impart unique conformational constraints and metabolic stability to peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine functionality, making it an ideal intermediate for solid-phase and solution-phase peptide synthesis.[1] The specific (2R,3S) stereochemistry, often referred to as the D-allo configuration, plays a crucial role in dictating the three-dimensional structure of resulting peptides, thereby influencing their biological activity.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this amino acid derivative is fundamental for its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 182959-73-5 | [2] |
| Molecular Formula | C₁₁H₂₁NO₅ | [3] |
| Molecular Weight | 247.29 g/mol | [3] |
| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoic acid | |
| Synonyms | Boc-D-(3S)-3-OH-Leu-OH | |
| Melting Point | 205-208 °C (for the unprotected form) | [1] |
| Boiling Point | 319.0±32.0 °C at 760 mmHg (for the unprotected form) | [1] |
| Density | 1.2±0.1 g/cm³ (for the unprotected form) | [1] |
Stereoselective Synthesis: A Practitioner's Guide
The precise stereochemical control of the two chiral centers at C2 and C3 is the most critical aspect of synthesizing this molecule. While a specific, detailed protocol for this exact compound is not available in the public literature, a general and robust strategy can be adapted from the synthesis of analogous β-hydroxy-α-amino acids. The following workflow is a composite of established methodologies.
General Synthetic Strategy
The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4] The key challenge lies in the initial stereoselective synthesis of the unprotected (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.
Caption: A generalized workflow for the stereoselective synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol outlines the Boc protection of a pre-synthesized free amino acid.
-
Dissolution: Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
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Basification: Add sodium hydroxide (1N aqueous solution, 1.5 eq) or triethylamine (1.5 eq) to the solution and stir vigorously in an ice bath.
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Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the dioxane. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1N HCl or citric acid solution. d. Extract the acidified aqueous layer three times with ethyl acetate.
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Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by recrystallization or column chromatography on silica gel.
Role in Peptide Synthesis and Drug Development
The incorporation of β-hydroxy-α-amino acids like the title compound into peptides can induce specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition. The hydroxyl group can also participate in hydrogen bonding with the peptide backbone or a biological target, further stabilizing the desired conformation.
Mechanism of Conformational Influence
The stereochemistry at the α and β carbons restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. The (2R,3S) configuration, in particular, can favor specific turn structures that mimic the receptor-binding conformations of natural peptides. This conformational constraint can lead to increased receptor affinity and selectivity. Furthermore, the presence of the β-hydroxyl group can influence the local electronic environment and hydrogen-bonding network, which can be critical for molecular recognition.[6][7]
Caption: The influence of incorporating the title amino acid on peptide properties.
Applications in Drug Discovery
Chiral hydroxy amino acid structures are key components in the design of protease inhibitors. They serve as transition-state mimetics, which can enhance the potency and selectivity of drugs targeting viral proteases, such as those in Hepatitis C and HIV.[8] While specific examples of approved drugs containing Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid are not prominent in the searched literature, its structural motif is highly relevant to this class of therapeutics. Its use as a building block in the synthesis of complex natural products and peptidomimetics is an active area of research.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include the characteristic nine-proton singlet for the Boc group, signals for the methyl groups of the valine side chain, and distinct multiplets for the α- and β-protons. The coupling constants between the α- and β-protons can provide information about the relative stereochemistry.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the amino acid backbone and side chain. Studies on similar Boc-protected amino acids show that intramolecular hydrogen bonding involving the hydroxyl group can influence the chemical shift of the Boc carbonyl carbon.[9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is the definitive method for determining the enantiomeric and diastereomeric purity of the final product.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. Its unique stereochemistry and the presence of a β-hydroxyl group provide medicinal chemists with a powerful tool to modulate the conformational and biological properties of peptide-based drug candidates. A thorough understanding of its synthesis, characterization, and handling is crucial for its successful application in research and development.
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PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. [Link]
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Ruhland, T., et al. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry, 2014. [Link]
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ResearchGate. ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... [Link]
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